molecular formula C6H4F2IN B3048238 3,4-Difluoro-2-iodoaniline CAS No. 161958-41-4

3,4-Difluoro-2-iodoaniline

Cat. No.: B3048238
CAS No.: 161958-41-4
M. Wt: 255 g/mol
InChI Key: DFXALKKPUCPETA-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-iodoaniline is an organic compound with the molecular formula C6H4F2IN It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 3,4-difluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or lithium reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted anilines.

    Oxidation Products: Quinones or nitro compounds.

    Reduction Products: Amines or partially reduced intermediates.

Scientific Research Applications

3,4-Difluoro-2-iodoaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-iodoaniline depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

    2,4-Difluoro-3-iodoaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    3,4-Difluoroaniline: Lacks the iodine atom, making it less reactive in certain types of chemical reactions.

    2-Iodoaniline: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

Uniqueness: 3,4-Difluoro-2-iodoaniline is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high specificity and reactivity.

Properties

IUPAC Name

3,4-difluoro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXALKKPUCPETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449333
Record name Benzenamine, 3,4-difluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161958-41-4
Record name Benzenamine, 3,4-difluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluoro-2-iodoaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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